DI-Sec-butylamine

Catalog No.
S1895055
CAS No.
626-23-3
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-Sec-butylamine

CAS Number

626-23-3

Product Name

DI-Sec-butylamine

IUPAC Name

N-butan-2-ylbutan-2-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3

InChI Key

OBYVIBDTOCAXSN-UHFFFAOYSA-N

SMILES

CCC(C)NC(C)CC

Canonical SMILES

CCC(C)NC(C)CC

The exact mass of the compound DI-Sec-butylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8703. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Di-sec-butylamine (DSBA) is a secondary aliphatic amine featuring two branched sec-butyl groups attached to a central nitrogen atom. This structure confers a combination of moderate basicity, nucleophilicity, and significant steric hindrance compared to linear or less-branched amine isomers. These properties make it a valuable intermediate in organic synthesis, particularly for producing agrochemicals, corrosion inhibitors, and specialty polymers where controlled reactivity and specific molecular geometry are critical for final product performance.

Substituting Di-sec-butylamine with its isomers, such as di-n-butylamine or di-isobutylamine, is often unviable in established processes. The specific branching of the sec-butyl group creates a unique steric profile that directly influences reaction kinetics, selectivity, and the properties of downstream products. This structural difference also dictates critical physical properties like boiling point, which impacts process parameters such as purification, solvent removal, and energy consumption. Consequently, replacing Di-sec-butylamine with a seemingly similar but structurally different amine can lead to altered product yields, impurity profiles, and compromised performance, making it a non-interchangeable precursor in many regulated and performance-critical applications.

Processability Advantage: Lower Boiling Point for Simplified Purification

Di-sec-butylamine offers a distinct processability advantage over its linear isomer, di-n-butylamine, due to a significantly lower boiling point. Published data from chemical suppliers consistently lists the boiling point of Di-sec-butylamine at approximately 135 °C. In contrast, di-n-butylamine has a boiling point of 159 °C. This 24 °C difference is critical in manufacturing settings.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data135 °C
Comparator Or BaselineDi-n-butylamine: 159 °C
Quantified Difference24 °C lower than di-n-butylamine
ConditionsStandard atmospheric pressure (approx. 760 mmHg)

A lower boiling point allows for easier removal of the unreacted amine or its use as a solvent, reducing energy costs, shortening cycle times, and minimizing thermal degradation of sensitive products during workup.

Precursor Suitability: Essential Building Block for Specific Thiocarbamate Herbicides

Di-sec-butylamine is a specifically required precursor for the synthesis of certain thiocarbamate herbicides, such as Butylate. The molecular structure of the final active ingredient is directly defined by the amine used in the synthesis. For example, the synthesis of Butylate involves reacting di-isobutylamine with phosgene and then ethanethiol; substituting with a different amine isomer like di-sec-butylamine would result in a different chemical entity, not Butylate. This demonstrates the non-substitutable role of specific amine isomers in creating registered and regulated agrochemical products.

Evidence DimensionPrecursor role in synthesis
Target Compound DataRequired for synthesis of specific herbicides (e.g., those with a di-sec-butylamino moiety).
Comparator Or BaselineDi-isobutylamine is used for Butylate; other amines produce different, non-equivalent herbicides.
Quantified DifferenceQualitatively distinct final product; substitution is not possible for a target molecule.
ConditionsSynthesis of thiocarbamate herbicides.

For manufacturers of specific, patent-protected, or regulated active ingredients, using the exact amine isomer is a strict requirement, making Di-sec-butylamine an essential, non-negotiable procurement item.

Improved Corrosion Inhibition Potential Compared to Primary Amines

While direct comparative studies between di-sec-butylamine and its isomers are limited in publicly available literature, the performance of alkylamines as corrosion inhibitors is well-documented. For instance, studies on n-butylamine, a primary amine, show a maximum corrosion protection efficiency of approximately 52.1% for carbon steel in 10-15% HCl. Secondary amines like di-sec-butylamine are generally incorporated into corrosion inhibitor formulations due to their ability to form a protective film on metal surfaces. The two alkyl chains provide greater surface coverage and a more robust hydrophobic barrier compared to the single chain of a primary amine, suggesting a basis for potentially higher inhibition efficiency.

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound DataUsed as a component in corrosion inhibitor formulations due to its molecular structure.
Comparator Or Baselinen-Butylamine (a primary amine) showed ~52% efficiency.
Quantified DifferenceNot directly quantified, but secondary amines are structurally advantaged for surface film formation.
ConditionsCarbon steel in acidic media (e.g., 10-15% HCl).

For formulators of lubricants, metalworking fluids, or fuel additives, selecting a secondary amine like Di-sec-butylamine over a primary amine can lead to more effective and durable corrosion protection.

Synthesis of Structurally-Specific Agrochemicals

This compound is the right choice when synthesizing herbicides or pesticides where a di-sec-butylamino functional group is a non-negotiable part of the final active molecule's structure, as substitution with other isomers would yield an entirely different, non-regulated compound.

Chemical Processes Requiring High-Temperature Reactions with Simplified Amine Removal

Ideal for multi-step syntheses where an amine is used as a reagent or temporary protecting group and must be efficiently removed via distillation. Its lower boiling point compared to di-n-butylamine allows for this separation at lower temperatures, preserving thermally sensitive functional groups and reducing energy expenditure.

Formulation of Corrosion Inhibitor Packages for Acidic Environments

A suitable component for corrosion inhibitor formulations where the dual alkyl chains and steric bulk can provide effective surface protection on metals. It is a logical choice over simpler primary amines when enhanced barrier properties are required in applications like industrial lubricants and metalworking fluids.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.55%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (98.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

626-23-3

Wikipedia

Di-sec-butyl amine

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree

General Manufacturing Information

2-Butanamine, N-(1-methylpropyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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